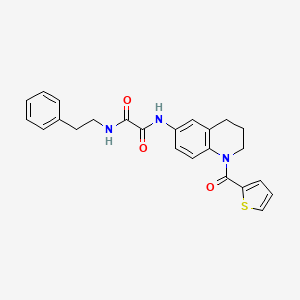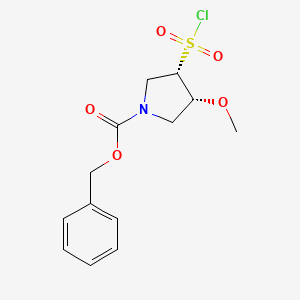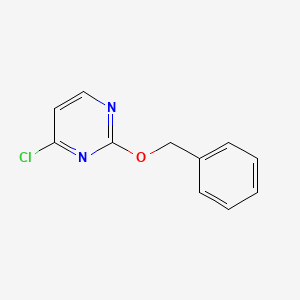
2-(Benzyloxy)-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzyloxy)-4-chloropyrimidine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a versatile tool for a wide range of research applications. In
Scientific Research Applications
1. HIV Inhibitors Research
2-(Benzyloxy)-4-chloropyrimidine derivatives have been synthesized and evaluated for their in vitro anti-HIV activity. Specific derivatives, like those involving diazotization with various amines, have shown potential as non-nucleoside reverse transcriptase inhibitors, inhibiting HIV-1 replication in cell cultures (Al-Masoudi et al., 2014).
2. Antiproliferative and Antiviral Activity
Pyrimidine derivatives, including those with a benzyloxy substitution, have been studied for their antiproliferative and antiviral activities. Certain derivatives exhibit inhibitory effects on cell growth and are active against viruses like human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
3. Role in Synthetic Chemistry
This compound plays a significant role in synthetic chemistry, particularly in the synthesis of complex pyrimidine structures. For example, it is used in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, highlighting its utility in creating diverse chemical structures (Kalogirou & Koutentis, 2020).
4. Enzyme Inhibition Studies
Research into enzyme inhibitors has examined this compound derivatives for their potential to inhibit enzymes like human O6-alkylguanine-DNA alkyltransferase. Such studies are crucial for understanding the molecular mechanisms of enzyme action and designing targeted therapeutic agents (Terashima & Kohda, 1998).
5. Antimicrobial and Antioxidant Research
New pyrimidine derivatives, including this compound compounds, have been synthesized and tested for antimicrobial and antioxidant properties. These studies contribute to the search for new pharmacological agents with potential applications in treating infections and oxidative stress-related conditions (Kumar et al., 2011).
properties
IUPAC Name |
4-chloro-2-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRSUBOERLTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
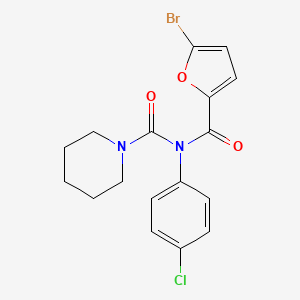

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)
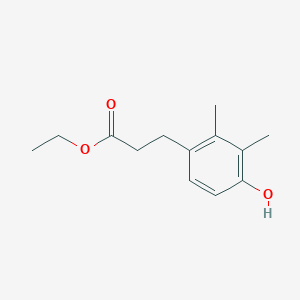
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
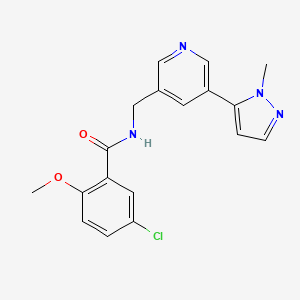
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)
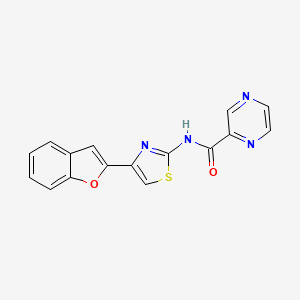

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
